molecular formula C11H16O B3060356 4-(3-Pentyl)phenol CAS No. 29528-33-4

4-(3-Pentyl)phenol

Cat. No.: B3060356
CAS No.: 29528-33-4
M. Wt: 164.24 g/mol
InChI Key: NXNCTLHHTLIVRD-UHFFFAOYSA-N
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Description

4-(3-Pentyl)phenol, also known as 4-pentylphenol, is an organic compound with the molecular formula C11H16O. It is a member of the phenol family, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antimicrobial properties and is used as an intermediate in the production of liquid crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3-Pentyl)phenol can be synthesized through several methods. One common laboratory method involves the alkylation of phenol with pentyl halides under basic conditions. The reaction typically uses a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, followed by the addition of a pentyl halide (e.g., 1-bromopentane) to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves the catalytic alkylation of phenol with pentene in the presence of a solid acid catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Pentyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(3-Pentyl)phenol involves its interaction with cellular components. It can inhibit cellular melanin synthesis by affecting tyrosinase activity, leading to the depletion of glutathione (GSH) and the formation of quinones. These quinones can bind to protein thiols, increasing the immunogenicity of melanosomal proteins and potentially inducing specific T-cell responses .

Comparison with Similar Compounds

  • 4-Butylphenol
  • 4-Hexylphenol
  • 4-Heptylphenol
  • 4-Octylphenol

Comparison: 4-(3-Pentyl)phenol is unique among its analogs due to its specific alkyl chain length, which influences its physical and chemical properties. For example, its boiling point and solubility differ from those of its shorter or longer alkyl chain counterparts. Additionally, its antimicrobial properties and applications in liquid crystal production make it distinct .

Properties

IUPAC Name

4-pentan-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-9(4-2)10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNCTLHHTLIVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183714
Record name 4-(3-Pentyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29528-33-4
Record name 4-(3-Pentyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029528334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Pentyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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